molecular formula C12H15NO3 B2873040 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid CAS No. 299928-38-4

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid

Cat. No.: B2873040
CAS No.: 299928-38-4
M. Wt: 221.256
InChI Key: DCXXJSWRJFQZBR-UHFFFAOYSA-N
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Description

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid is an organic compound with the molecular formula C12H15NO3 It is known for its unique chemical structure, which includes a 2,4-dimethylphenyl group attached to an acetamido group, further linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid typically involves the reaction of 2,4-dimethylaniline with chloroacetic acid to form an intermediate, which is then acylated with acetic anhydride. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetamido group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid can be compared with other similar compounds, such as:

    2-(N-(2,4-Dimethylphenyl)acetamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(N-(2,4-Dimethylphenyl)acetamido)butanoic acid: Contains a butanoic acid moiety.

    2-(N-(2,4-Dimethylphenyl)acetamido)pentanoic acid: Contains a pentanoic acid moiety.

The uniqueness of this compound lies in its specific acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(N-acetyl-2,4-dimethylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-4-5-11(9(2)6-8)13(10(3)14)7-12(15)16/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXJSWRJFQZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299928-38-4
Record name (ACETYL-2,4-DIMETHYLANILINO)ACETIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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